molecular formula C21H43N11O6 B12579995 H-Arg-Ser-Lys-Arg-OH CAS No. 257904-59-9

H-Arg-Ser-Lys-Arg-OH

Cat. No.: B12579995
CAS No.: 257904-59-9
M. Wt: 545.6 g/mol
InChI Key: LGUCBVFKJZYBCJ-AJNGGQMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Arg-Ser-Lys-Arg-OH is a tetrapeptide composed of the amino acids arginine, serine, and lysine Peptides like this compound are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Ser-Lys-Arg-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (arginine) to a solid resin. Subsequent amino acids (serine, lysine, and arginine) are added sequentially through a series of coupling and deprotection steps. The coupling reactions often use reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

H-Arg-Ser-Lys-Arg-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .

Scientific Research Applications

H-Arg-Ser-Lys-Arg-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Arg-Ser-Lys-Arg-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to active sites of enzymes, modulating their activity. In some cases, it may act as an inhibitor or activator, depending on the context. The molecular pathways involved include signal transduction pathways that regulate cellular processes like proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Arg-Ser-Lys-Arg-OH is unique due to its specific sequence and the presence of both basic (arginine, lysine) and polar (serine) amino acids. This combination allows it to interact with a variety of molecular targets and participate in diverse biochemical processes. Its ability to form stable structures and its versatility in chemical modifications make it a valuable tool in research and industrial applications .

Properties

CAS No.

257904-59-9

Molecular Formula

C21H43N11O6

Molecular Weight

545.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C21H43N11O6/c22-8-2-1-6-13(17(35)31-14(19(37)38)7-4-10-29-21(26)27)30-18(36)15(11-33)32-16(34)12(23)5-3-9-28-20(24)25/h12-15,33H,1-11,22-23H2,(H,30,36)(H,31,35)(H,32,34)(H,37,38)(H4,24,25,28)(H4,26,27,29)/t12-,13-,14-,15-/m0/s1

InChI Key

LGUCBVFKJZYBCJ-AJNGGQMLSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.